molecular formula C6H17N3 B13832845 N-(2-Aminomethylethyl)propane-1,2-diamine CAS No. 25497-48-7

N-(2-Aminomethylethyl)propane-1,2-diamine

Cat. No.: B13832845
CAS No.: 25497-48-7
M. Wt: 131.22 g/mol
InChI Key: DHDJPXLJQOSTBD-UHFFFAOYSA-N
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Description

2,2’-Iminobis(1-propanamine) is an organic compound with the molecular formula C6H17N3. It is a diamine, meaning it contains two amine groups, and is commonly used in various chemical applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Iminobis(1-propanamine) can be synthesized through the reaction of 1,3-dichloropropane with ammonia. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the desired product. Another method involves the reaction of 1,3-diaminopropane with formaldehyde and hydrogen cyanide, followed by hydrogenation to yield 2,2’-Iminobis(1-propanamine).

Industrial Production Methods

In industrial settings, the production of 2,2’-Iminobis(1-propanamine) often involves the catalytic hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-Iminobis(1-propanamine) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2,2’-Iminobis(1-propanamine) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the preparation of biologically active molecules and as a cross-linking agent in protein chemistry.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of resins, adhesives, and coatings due to its reactivity and ability to form stable bonds.

Mechanism of Action

The mechanism of action of 2,2’-Iminobis(1-propanamine) involves its ability to act as a nucleophile, participating in various chemical reactions. The amine groups can donate electrons, forming bonds with electrophilic centers in other molecules. This reactivity allows it to modify and stabilize other compounds, making it useful in a wide range of applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diaminopropane
  • Ethylenediamine
  • Diethylenetriamine

Uniqueness

2,2’-Iminobis(1-propanamine) is unique due to its specific structure, which provides distinct reactivity compared to other diamines. Its ability to form stable bonds and participate in a variety of chemical reactions makes it particularly valuable in both research and industrial applications.

Properties

CAS No.

25497-48-7

Molecular Formula

C6H17N3

Molecular Weight

131.22 g/mol

IUPAC Name

2-N-(1-aminopropan-2-yl)propane-1,2-diamine

InChI

InChI=1S/C6H17N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

DHDJPXLJQOSTBD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)NC(C)CN

Origin of Product

United States

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